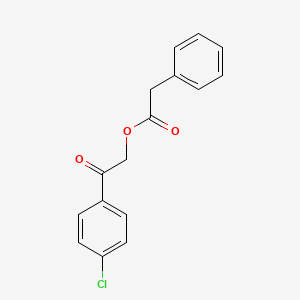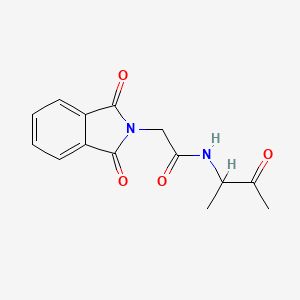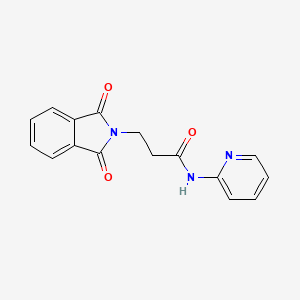
2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate can be achieved through several methods. One common approach involves the esterification of 2-(4-chlorophenyl)-2-oxoethanol with phenylacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.
Another method involves the use of 2-(4-chlorophenyl)-2-oxoethyl chloride and phenylacetic acid in the presence of a base, such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the phenylacetate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-(4-chlorophenyl)-2-oxoethanol and phenylacetic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: LiAlH4 or NaBH4, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, heat.
Major Products
Hydrolysis: 2-(4-chlorophenyl)-2-oxoethanol and phenylacetic acid.
Reduction: 2-(4-chlorophenyl)-2-hydroxyethyl 2-phenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the 4-chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2-oxoethyl 2-phenylacetate: Similar structure but with a bromine atom instead of chlorine.
2-(4-Methylphenyl)-2-oxoethyl 2-phenylacetate: Similar structure but with a methyl group instead of chlorine.
2-(4-Nitrophenyl)-2-oxoethyl 2-phenylacetate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding and enhance the compound’s stability and solubility in organic solvents.
Properties
Molecular Formula |
C16H13ClO3 |
|---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-phenylacetate |
InChI |
InChI=1S/C16H13ClO3/c17-14-8-6-13(7-9-14)15(18)11-20-16(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
UEOTXFQAJCDPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[(2,3-dimethylphenyl)carbamothioyl]piperazin-1-yl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B10870775.png)
![7-(2-Furylmethyl)-2-(1-naphthyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10870780.png)
![2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10870796.png)

![2-(3,4-dimethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10870810.png)
![(Z)-1-(3,4-dimethoxyphenyl)-N-[(13-methyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)methoxy]ethanimine](/img/structure/B10870811.png)


![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B10870820.png)

![4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870829.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate](/img/structure/B10870846.png)
![3-(furan-2-yl)-5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10870856.png)
![3-Amino-N-(5-bromo-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B10870859.png)
